4-Nitrophenyl-beta-D-mannopyranoside

Description

Significance of Carbohydrates and Glycosides in Biological Systems

Carbohydrates are a major class of biological macromolecules essential for life. lumenlearning.comeufic.org Their primary functions include providing and storing energy, and forming structural components of cells. pearson.comlibretexts.orgsolubilityofthings.com For instance, glucose is a primary energy source for cells, while complex carbohydrates like cellulose (B213188) provide structural integrity to plant cell walls. lumenlearning.comeufic.org In animals, glucose is stored as glycogen. lumenlearning.comlibretexts.org

Beyond these roles, carbohydrates, often in the form of glycosides (where a sugar is linked to a non-carbohydrate molecule), are critical for cell-to-cell communication, immune responses, and signaling. numberanalytics.comquicktakes.iodhingcollegeonline.co.in Glycoproteins and glycolipids, which are proteins and lipids with attached carbohydrate chains, are present on cell surfaces and are involved in cell recognition and adhesion. quicktakes.ionih.gov This recognition is vital for processes ranging from tissue formation to immune system function. quicktakes.iothe-scientist.com The vast structural diversity of these sugar chains allows for a highly specific coding of biological information. mhmedical.com

Overview of Chromogenic Substrates in Enzymology

Enzymology, the study of enzymes, often relies on substrates that produce a measurable signal upon being chemically altered by an enzyme. Chromogenic substrates are a class of such compounds that are specifically designed to produce a visible color change when acted upon by an enzyme. scbt.comquora.com These substrates are typically composed of two parts: a specific moiety that the target enzyme recognizes and a chromophore, which is a chemical group that becomes colored upon cleavage from the substrate. dcfinechemicals.comdiapharma.com

Initially colorless, the enzymatic reaction releases the chromophore, resulting in a colored product. quora.comdcfinechemicals.combiosynth.com The intensity of this color, which can be precisely measured using a spectrophotometer, is directly proportional to the amount of enzyme activity. quora.comdiapharma.com This principle makes chromogenic substrates invaluable tools for a variety of biochemical applications, including:

Enzyme assays: To quantify the presence and activity of a specific enzyme. scbt.comdcfinechemicals.com

Enzyme kinetics: To study the rate of enzymatic reactions. scbt.com

High-throughput screening: To rapidly test numerous samples for enzymatic activity. libios.fr

Genetic and microbiological research: To identify gene expression or bacterial colonies based on their enzymatic properties. scbt.com

Role of 4-Nitrophenyl-beta-D-mannopyranoside as a Biochemical Tool

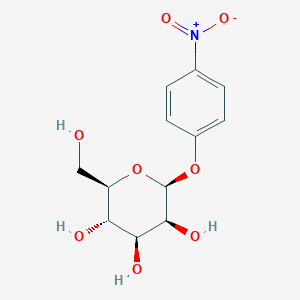

This compound (PNP-β-D-Man) is a specific type of chromogenic substrate used primarily to detect and quantify the activity of the enzyme β-mannosidase. megazyme.commedchemexpress.commoleculardepot.com β-mannosidase is an enzyme that cleaves β-D-mannopyranoside residues from the non-reducing end of mannans, glycoproteins, and other mannose-containing glycoconjugates.

The utility of this compound lies in its structure. It consists of a β-D-mannopyranoside molecule linked to a 4-nitrophenyl group. The β-D-mannopyranoside part acts as the specific recognition site for the β-mannosidase enzyme. The 4-nitrophenyl group is the chromophore. In its bound state within the substrate molecule, it is colorless.

When β-mannosidase is present, it hydrolyzes the glycosidic bond connecting the mannose sugar to the 4-nitrophenyl group. This enzymatic cleavage releases 4-nitrophenol (B140041) (also known as p-nitrophenol), a compound that, under alkaline conditions, exhibits a distinct yellow color. nih.govoup.com The intensity of this yellow color can be measured by spectrophotometry, typically at a wavelength between 400 and 420 nm, to determine the rate of the enzymatic reaction. nih.govoup.com

This compound has been utilized in various research applications, such as:

Characterizing β-mannanases from different organisms, including bacteria and fungi. nih.govoup.com

Screening for enzyme activity in various biological samples. sigmaaldrich.comsigmaaldrich.com

Investigating the kinetic properties of enzymes, such as determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.govnih.gov

Studying the structure and function of glycoproteins. sigmaaldrich.comsigmaaldrich.com

For example, in a study of β-mannanase from Aspergillus terreus, researchers used 4-nitrophenyl-β-D-mannopyranoside to determine the enzyme's optimal pH and temperature, as well as its kinetic parameters. nih.gov Similarly, it was used to assay β-mannosidase activity in the characterization of an endo-1,4-β-mannanase from Bacillus subtilis. oup.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₂H₁₅NO₈ | sigmaaldrich.comgbiosciences.com |

| Molecular Weight | 301.25 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Synonym | p-Nitrophenyl-β-D-mannopyranoside | moleculardepot.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder | gbiosciences.com |

| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |

Table 2: Application in Enzyme Assays

| Enzyme | Assay Principle | Measurement Wavelength | Source(s) |

|---|---|---|---|

| β-Mannosidase | Hydrolysis of this compound releases 4-nitrophenol, a yellow chromogen. | 400-420 nm | nih.govoup.com |

| β-Glucosidase | Used as a substrate for some GH1-glucosidases. | Not specified | medchemexpress.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-LDMBFOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298822 | |

| Record name | p-Nitrophenyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35599-02-1 | |

| Record name | p-Nitrophenyl β-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl-beta-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035599021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl β-D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 4 Nitrophenyl Beta D Mannopyranoside

Established Synthetic Pathways for 4-Nitrophenyl-beta-D-mannopyranoside

The synthesis of 4-Nitrophenyl-β-D-mannopyranoside, a crucial chromogenic substrate for β-mannosidase activity assays, has evolved since its initial preparations. megazyme.combiosynth.com This section details the foundational methodologies and subsequent improvements in its chemical synthesis.

Original Synthetic Methodologies

Early practical preparations of p-nitrophenyl β-D-mannopyranoside were a significant focus in carbohydrate chemistry. medchemexpress.com A common historical approach involves the Koenigs-Knorr reaction, where a protected mannosyl halide, typically acetobromo-α-D-mannopyranose, is reacted with p-nitrophenol. This reaction often required the presence of a promoter, such as silver or mercury salts, to facilitate the glycosidic bond formation. The stereoselectivity of this reaction, particularly achieving the desired β-anomer, was a considerable challenge due to the participating nature of the C-2 acetyl group in the mannosyl donor, which typically favors the formation of the α-anomer. The process would conclude with the deprotection of the acetyl groups, usually under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol), to yield the final product.

Advancements and Improvements in Synthetic Approaches

| Synthetic Aspect | Original Methodologies (e.g., Koenigs-Knorr) | Advanced Methodologies |

|---|---|---|

| Glycosyl Donor | Acetobromo-α-D-mannopyranose | Glycosyl trichloroacetimidates, sulfoxides, fucofuranose derivatives nih.gov |

| Activator/Catalyst | Silver or mercury salts | Lewis acids (e.g., TMSOTf, SnCl4) nih.gov |

| Key Challenge | Low stereoselectivity for β-anomer, use of toxic heavy metal salts | Requires careful selection of protecting groups and donors |

| Improvement | - | Higher yields, better stereocontrol, milder conditions |

Synthesis of Analogs and Modified Glycosides

The basic structure of this compound serves as a scaffold for the synthesis of more complex and specialized molecules, including fluorinated analogs, oligosaccharides, and other derivatives for specific research purposes.

Preparation of Fluorinated 4-Nitrophenyl Mannopyranosides

Fluorinated carbohydrates are valuable tools for studying enzyme mechanisms and protein-carbohydrate interactions. The synthesis of fluorinated 4-Nitrophenyl mannopyranosides has been achieved through a multi-step process. nih.gov A key starting material, 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose, can be treated with N,N-diethylaminosulfur trifluoride (Et2NSF3) to produce 1,2,3,4-tetra-O-acetyl-6-deoxy-6-fluoro-β-D-mannopyranose. nih.gov This fluorinated intermediate is then reacted with 4-nitrophenol (B140041) in the presence of a Lewis acid like tin(IV) chloride to yield the protected 4-nitrophenyl 6-deoxy-6-fluoro-α-D-mannopyranoside. nih.gov Subsequent deprotection steps provide the final fluorinated analog. nih.gov

| Target Compound | Key Starting Material | Fluorinating Agent | Glycosylation Catalyst | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl 4-O-acetyl-6-deoxy-6-fluoro-α-D-mannopyranoside | 1,2,3,4-Tetra-O-acetyl-β-D-mannopyranose | Et2NSF3 (DAST) | Tin(IV) chloride | nih.gov |

Synthesis of Mannosyl-Oligosaccharides Incorporating this compound Units

4-Nitrophenyl-β-D-mannopyranoside can act as a glycosyl acceptor or be incorporated into larger mannosyl-oligosaccharides, which are important for studying the specificity of mannosidases and lectins. umich.edumoleculardepot.com For example, p-nitrophenyl α-D-mannobiosides have been synthesized by condensing a protected mannose donor with a partially protected p-nitrophenyl α-D-mannopyranoside acceptor. umich.edu In one approach, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose was condensed with a suitable acceptor to create a 2-O-α-D-mannopyranosyl-α-D-mannopyranoside octaacetate. umich.edu This product was then coupled with p-nitrophenol using zinc chloride as a catalyst, followed by deacetylation to yield the final p-nitrophenyl mannobioside. umich.edu Similarly, oligosaccharides with different linkages, such as the (1→6) linkage, have also been synthesized using similar strategies. umich.edu

| Oligosaccharide Product | Linkage | Key Precursors | Reference |

|---|---|---|---|

| p-Nitrophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside | α(1→2) | 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose, p-nitrophenol | umich.edu |

| p-Nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside | α(1→6) | 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate, p-nitrophenol | umich.edu |

| 4-Nitrophenyl 4,6-di-O-acetyl-3-O-(2,3,4-tri-O-acetyl-6-deoxy-6-fluoro-α-D-mannopyranosyl)-α-D-mannopyranoside | α(1→3) | 4-Nitrophenyl 4,6-di-O-acetyl-α-D-mannopyranoside, 6-deoxy-6-fluoro bromide derivative | nih.gov |

Derivatization for Specific Research Applications

The functional groups on this compound allow for various derivatizations for specific biological applications. A significant application involves the chemical modification of the nitro group. The p-nitrophenyl group can be reduced to an aminophenyl group. umich.edu This resulting amine provides a reactive handle for conjugation to other molecules, such as proteins. umich.edu These carbohydrate-protein conjugates are valuable as synthetic antigens to induce carbohydrate-specific antibodies, which can be used as tools in immunology and glycobiology research. umich.edu Another important derivatization strategy involves replacing the anomeric oxygen with a methylene (B1212753) group to create C-glycoside analogs. academie-sciences.fr These C-mannosides exhibit greater chemical and enzymatic stability compared to their O-glycoside counterparts, making them useful for designing enzyme inhibitors and studying biological processes without the complication of metabolic hydrolysis. academie-sciences.fr

Structural Biology and Molecular Interactions Involving 4 Nitrophenyl Beta D Mannopyranoside

Ligand Binding Studies in Protein Structures

Ligand binding studies are fundamental to understanding the specificity and stability of protein-ligand complexes. redshiftbio.com 4-Nitrophenyl-β-D-mannopyranoside is utilized in these studies to probe the active sites of mannoside-processing enzymes and the carbohydrate-binding sites of lectins. moleculardepot.comsigmaaldrich.com Such investigations provide insights into the conformational changes and structural dynamics that occur upon ligand binding. redshiftbio.com

Lectins are a class of proteins known for their high specificity in binding carbohydrates, making them central subjects in the study of protein-carbohydrate interactions. nih.gov Concanavalin A (Con A), a well-studied plant lectin, exhibits a binding preference for mannosyl and glucosyl residues. nih.govguidetopharmacology.org

Kinetic studies on the interaction between Concanavalin A and various monosaccharides, including p-nitrophenyl derivatives of β-D-mannopyranosides, have been conducted using methods like the spectral stopped-flow method. capes.gov.br These experiments measure the rates of formation and dissociation of the protein-saccharide complex. For a series of p-nitrophenyl α- and β-D-mannopyranosides and glucopyranosides at pH 5.0, the second-order formation rate constants showed limited variation, while the first-order dissociation rate constants varied significantly, indicating that the dissociation rate is the primary determinant of the binding constant's value. capes.gov.br

Table 1: Kinetic Parameters of Monosaccharide Interaction with Concanavalin A Data represents a range for several p-nitrophenyl and 4-methylumbelliferyl derivatives of α- and β-D-mannopyranosides and glucopyranosides at pH 5.0 and 25°C.

| Parameter | Value Range | Unit |

|---|---|---|

| Formation Rate Constant (k_on) | 6.8 x 10⁴ to 12.8 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_off) | 4.1 to 220 | s⁻¹ |

Source: capes.gov.br

The aglycon (non-sugar) portion of a glycoside ligand is instrumental in defining the precise orientation of the saccharide within a protein's binding pocket. nih.govnih.gov In crystallographic studies of Concanavalin A complexed with the related compound 4-nitrophenyl-α-D-mannopyranoside, the nitrophenyl group helped to unambiguously identify the orientation of the mannose ring in the binding site. nih.gov

While detailed crystal structures for the β-anomer complex are less common, computational docking studies provide valuable insights. Docking analyses of 4-nitrophenyl-β-D-mannopyranoside into the active site of β-mannosidase from Bacteroides thetaiotaomicron have explored various conformations of the mannoside ring. researchgate.net These studies assess the most energetically favorable binding modes.

Table 2: Conformations of 4-Nitrophenyl-β-D-mannopyranoside in Docking Studies Conformations studied for docking into the β-mannosidase active site.

| Conformation | Description |

|---|---|

| ⁴C₁ | Chair |

| ⁴H₅ | Twist |

| ¹S₅ | Skew-Boat |

Source: researchgate.net

The analysis revealed that binding the ⁴C₁ conformation resulted in a correct orientation of the sugar ring, while docking the ⁴H₅ conformation led to a flipped orientation. researchgate.net

Hydrogen bonds are a primary force governing the stability and specificity of lectin-saccharide interactions. nih.gov The mannose-binding site of lectins typically consists of a network of amino acid residues that form multiple hydrogen bonds with the hydroxyl groups of the mannose ring. nih.gov In studies of Concanavalin A with α-mannosides, the hydrogen bonding network within the binding site has been extensively analyzed, revealing key interactions that contribute to binding affinity. nih.gov Although these specific structures are for the α-anomer, the general principle of hydrogen bonding being critical for stability holds true for β-mannosides as well. nih.gov

In docking simulations of 4-nitrophenyl-β-D-mannopyranoside with β-mannosidase, the sugar ring's orientation is stabilized by polar contacts with the side chains of amino acid residues within the active site. researchgate.net

Electrostatic Surface Potential of Binding Sites

The electrostatic surface potential of a protein's binding site plays a crucial role in attracting and orienting ligands for binding. Calculations performed on the saccharide-binding site of Concanavalin A indicate a negative electrostatic surface potential. nih.gov This feature is believed to be important for the lectin's biological activity and its interaction with saccharide ligands. nih.gov

Future Directions in Research on 4 Nitrophenyl Beta D Mannopyranoside

Development of Novel Assays and Methodologies

While pNP-β-Man is routinely used in standard spectrophotometric assays, its future application lies in its adaptation to more advanced and high-throughput methodologies. megazyme.com The compound is already suitable for various formats, including microplates and auto-analyzers, which facilitates high-throughput screening (HTS) for enzyme inhibitors or for discovering novel β-mannosidases from environmental samples.

A significant area of development is the use of pNP-β-Man in advanced kinetic and thermodynamic analysis. Isothermal titration calorimetry (ITC) has been employed with this substrate to dissect the action mechanism and kinetic parameters of thermostable glycosidases, such as the one from Pyrococcus furiosus. sigmaaldrich.comsigmaaldrich.com This technique provides a deeper understanding of the binding affinity and thermodynamics of enzyme-substrate interactions in real-time.

Furthermore, the principles of continuous-flow systems, which have been developed for immunoassays, present a promising future direction. nih.gov Integrating pNP-β-Man into continuous-flow enzymatic assays could enable real-time monitoring of enzyme activity with high sensitivity and automation, which is particularly valuable for industrial process control and kinetic studies. nih.gov The development of electrochemical biosensors for the detection of the liberated 4-nitrophenol (B140041) could also offer a rapid and sensitive alternative to spectrophotometry.

| Assay Methodology | Application of 4-Nitrophenyl-beta-D-mannopyranoside | Potential Advancement |

| Microplate/Auto-analyzer Assays | High-throughput screening (HTS) of enzyme inhibitors and discovery of novel enzymes. megazyme.com | Miniaturization for ultra-HTS and integration with automated liquid handling systems. |

| Isothermal Titration Calorimetry (ITC) | Detailed analysis of enzyme kinetic and thermodynamic parameters. sigmaaldrich.comsigmaaldrich.com | Application to a wider range of enzymes and study of inhibitor binding thermodynamics. |

| Continuous-Flow Systems | Potential for real-time, automated monitoring of enzymatic reactions. nih.gov | Development of integrated systems for process monitoring in biocatalysis. |

| Electrochemical Biosensors | Future potential for highly sensitive and rapid detection of 4-nitrophenol release. | Creation of portable, field-ready devices for environmental or diagnostic testing. |

Exploration of New Enzymatic Applications

The primary application of pNP-β-Man is as a substrate for β-D-mannosidase. medchemexpress.com However, research has shown its utility extends to other glycoside hydrolases (GHs). It has been identified as a substrate for certain GH family 1 (GH1) β-glucosidases and α-L-rhamnosidases, demonstrating its potential for characterizing the substrate promiscuity of various enzymes. sigmaaldrich.commedchemexpress.com This is critical for understanding enzyme function and evolution.

The compound is an invaluable tool for bioprospecting and enzyme characterization from diverse sources. For instance, it has been used to screen for enzymatic activities in cucumbers and to purify and characterize a novel β-D-mannosidase from the marine anaspidean Aplysia fasciata. sigmaaldrich.commoleculardepot.com It was also instrumental in characterizing GH1 glycoside hydrolases from rice, which exhibited both β-D-glucosidase and β-D-mannosidase activities. moleculardepot.com

Furthermore, pNP-β-Man serves as a critical reagent in protein engineering. In studies focused on altering the substrate specificity of β-mannosidase from Bacteroides thetaiotaomicron, pNP-β-Man was used as the parent substrate to evaluate the effects of mutagenesis. researchgate.net The goal of such studies is often to engineer enzymes with novel catalytic activities, for example, to accept modified substrates like N-acetylated sugars, for applications in biocatalysis and synthetic carbohydrate chemistry. researchgate.net

Advanced Structural and Mechanistic Investigations

Understanding how an enzyme functions requires a detailed picture of the substrate's journey through the catalytic cycle. This compound is central to these advanced investigations. Computational methods, such as molecular docking, have used pNP-β-Man to probe the active site of β-mannosidases. researchgate.net These studies simulate how the substrate fits into the enzyme's binding pocket and can predict which amino acid residues are critical for binding and catalysis. researchgate.net

Docking studies with pNP-β-Man have explored various conformations of the mannose ring, including the 4C1 chair, 4H5 twist, and 1S5 skew-boat forms, to determine the most likely conformation upon binding. researchgate.net Such research supports the theory that the enzyme forces the substrate into a strained conformation to facilitate glycosidic bond cleavage. researchgate.netresearchgate.net This aligns with broader mechanistic proposals for β-mannosidases, which suggest a catalytic itinerary involving specific conformational changes (e.g., 1S5 → B2,5 → OS2). researchgate.net

Experimental techniques provide complementary data. Isothermal titration calorimetry (ITC) using pNP-β-Man allows for the direct measurement of the heat released or absorbed during binding and turnover, providing thermodynamic validation for mechanistic hypotheses derived from computational models. sigmaaldrich.comsigmaaldrich.com Additionally, systematic studies on the pH-dependent hydrolysis mechanisms of similar compounds, like 4-nitrophenyl-β-D-glucopyranoside, reveal how the reaction can proceed through different pathways (e.g., unimolecular, bimolecular, or neighboring group participation) under various conditions. chemrxiv.org Applying these systematic analyses to pNP-β-Man will provide a more complete mechanistic picture for β-mannosidases.

| Investigation Technique | Role of this compound | Key Scientific Insight |

| Molecular Docking | Used as a ligand to simulate binding to the enzyme's active site. researchgate.net | Elucidation of key amino acid interactions and prediction of substrate conformational changes (1S5 skew-boat) during binding. researchgate.net |

| Metadynamics Simulations | Provides the theoretical framework for understanding the energy landscape of the mannose ring's conformational changes. researchgate.net | Supports the proposed 1S5 → B2,5 → OS2 catalytic pathway by showing the 1S5 conformer is pre-activated for catalysis. researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Serves as the substrate to measure the thermodynamics of enzyme binding and catalysis. sigmaaldrich.com | Provides experimental data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the enzyme-substrate interaction. |

| pH-Rate Profile Analysis | Potential to systematically map the hydrolysis mechanism under different pH conditions. chemrxiv.org | Can distinguish between different catalytic mechanisms (e.g., specific acid-catalyzed vs. bimolecular base-promoted). chemrxiv.org |

Integration into Emerging Glycoscience Technologies

The future of glycoscience relies on the synergy between chemistry, enzymology, and biotechnology. This compound is positioned to be an integral component of several emerging technologies.

Enzyme Engineering and Directed Evolution: As a reliable chromogenic substrate, pNP-β-Man is ideal for the high-throughput screening required in directed evolution campaigns. researchgate.net These experiments aim to create enzymes with enhanced stability, altered substrate specificity, or novel catalytic functions for industrial or therapeutic purposes.

Biocatalysis and Green Chemistry: There is a growing interest in using enzymes for the synthesis of complex carbohydrates. This involves the use of engineered "glycosynthase" enzymes or controlling the transglycosylation activity of wild-type hydrolases. The chemo-enzymatic synthesis of nitrophenyl glycosides using immobilized enzymes is an example of this trend. mdpi.com Using immobilized enzymes in continuous-flow reactors represents a sustainable and efficient approach to producing valuable glycoconjugates. mdpi.com pNP-β-Man can serve as a precursor or a screening tool for identifying enzymes suitable for such biocatalytic processes.

Inhibitor Discovery and Chemical Biology: High-throughput screening assays using pNP-β-Man are fundamental to the discovery of potent and specific inhibitors of β-mannosidases. megazyme.com These inhibitors are valuable as chemical probes to study the biological roles of these enzymes and may serve as starting points for the development of therapeutics for diseases involving glycoprotein (B1211001) metabolism.

Q & A

Q. How is 4-Nitrophenyl-beta-D-mannopyranoside synthesized and characterized for enzymatic assays?

Synthesis typically involves glycosylation of 4-nitrophenol with activated mannopyranosyl donors. For example, similar nitrophenyl glycosides are synthesized via condensation of acetylated sugar derivatives with phenolic acceptors, followed by deprotection steps (e.g., acetylation and borane reduction) . Characterization employs NMR, mass spectrometry, and HPLC-UV to confirm purity and stereochemistry. X-ray diffraction (XRD) can resolve structural details, as seen in benzoylated mannopyranoside derivatives .

Q. What enzymatic assays use this compound as a substrate?

This compound is a chromogenic substrate for α/β-mannosidases. Hydrolysis releases 4-nitrophenol, detectable at 400–410 nm (ε ≈ 18,300 M⁻¹cm⁻¹ under alkaline conditions). Assays are optimized using continuous monitoring via UV-Vis spectroscopy or stopped-flow methods. For example, β-glycosidase activity in urine samples was quantified using analogous nitrophenyl glycosides .

Q. How are kinetic parameters (Kₘ, Vₘₐₓ) determined for enzymes acting on this substrate?

Enzyme kinetics are measured using Lineweaver-Burk or Michaelis-Menten plots. In vitro microdialysis coupled with HPLC-UV allows real-time monitoring of hydrolysis rates under varying substrate concentrations . Temperature and pH dependencies are assessed to optimize assay conditions, with controls for non-enzymatic hydrolysis.

Advanced Research Questions

Q. What mechanistic insights have been gained from studying the hydrolysis of this compound?

Hydrolysis proceeds via a two-step mechanism: rate-limiting oxazoline/oxirane intermediate formation followed by rapid hydrolysis. Kinetic isotope effects (KIEs) and computational modeling (e.g., DFT) reveal a late transition state with significant C2-oxyanion participation, glycosidic bond cleavage, and slight C1-O5 bond shortening . Isotope labeling (²H, ¹³C, ¹⁸O) quantifies bond-breaking contributions, supporting neighboring-group participation mechanisms .

Q. How does this compound interact with lectins like concanavalin A (ConA)?

ConA binds mannopyranosides through a conserved site involving Tyr-12, Asp-16, and Asp-207. X-ray crystallography (6 Å resolution) and fluorescence titration show binding affinity (Kₐ ≈ 3.36 × 10⁴ M⁻¹ at 25°C) and thermodynamic parameters (ΔH° = -8.3 kcal/mol, ΔS° = 7.2 eu). Modifications (e.g., acetylation) minimally alter binding, confirming stereospecific recognition .

Q. What structural modifications enhance this compound’s utility in probing glycosidase specificity?

Substituents on the aromatic ring (e.g., chloro, nitro groups) modulate electron-withdrawing effects, altering hydrolysis rates and enzyme selectivity. For example, 2-chloro-4-nitrophenyl derivatives increase UV sensitivity and specificity for α-glucosidases . Comparative studies with β-D-galactopyranoside and β-D-xylopyranoside analogs reveal enzyme active-site constraints .

Methodological Considerations

Q. How are conflicting kinetic data resolved in studies using this substrate?

Discrepancies in reported Kₘ/Vₘₐₓ values often arise from assay conditions (e.g., pH, ionic strength). Standardization using reference enzymes (e.g., almond β-glucosidase) and interlaboratory validation minimizes variability. Contradictory mechanistic proposals (e.g., oxocarbenium vs. oxirane intermediates) are addressed through isotope-effect profiling and ab initio simulations .

Q. What advanced spectroscopic techniques are used to study its enzyme interactions?

Fluorescence titration with 4-methylumbelliferyl analogs quantifies binding thermodynamics . Nuclear magnetic resonance (NMR) relaxation studies track conformational changes in enzymes upon substrate binding. Surface plasmon resonance (SPR) provides real-time kinetic data for lectin interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.